molecular formula C7H12ClNO3 B6190589 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2648956-73-2

4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B6190589
CAS No.: 2648956-73-2
M. Wt: 193.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-oxabicyclo[311]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The initial step often involves the formation of the oxabicyclo ring system through a Diels-Alder reaction. This reaction can be carried out using a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. This step may require the use of protecting groups to ensure selective functionalization.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but with a different ring size.

    4-amino-2-oxabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride: Another structurally related compound with an additional carbon in the ring system.

Uniqueness

4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or stability profiles.

Properties

CAS No.

2648956-73-2

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.